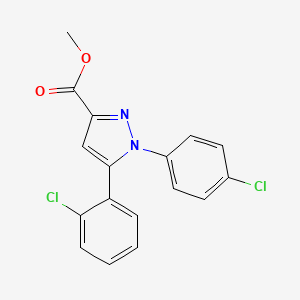

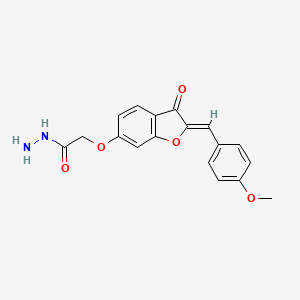

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazoles are a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This structural motif is foundational in various chemical and pharmaceutical applications due to its versatility and the ability to engage in diverse chemical reactions. Specifically, 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole represents a compound within this class that exhibits potential for further functionalization and exploration within organic synthesis and possibly material science due to its unique substituents.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cycloaddition of azides with alkynes, a method that can potentially be applied to the synthesis of 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole. While specific synthesis pathways for this compound are not directly reported, methodologies involving ruthenium-catalyzed cycloadditions offer a plausible route for its synthesis, ensuring regioselective control and functional group tolerance (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is critical in determining their reactivity and potential applications. Structural characterization often involves X-ray crystallography or computational studies to elucidate the arrangement of atoms and the electronic distribution within the molecule. For compounds similar to 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole, single-crystal X-ray diffraction and DFT studies provide insights into the geometric parameters and electronic properties critical for understanding their behavior in chemical reactions and potential interactions in biological systems (Slyvka et al., 2022).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on their substitution pattern. The presence of a phenyl and a prop-2-ynylthio group in the 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole molecule may influence its reactivity, enabling targeted functionalization and the synthesis of complex molecules with desired properties. Research into the iodocyclization reactions of 1,2,4-triazoles provides insights into the potential chemical transformations that these compounds can undergo, offering a pathway to diversify the chemical space accessible from these scaffolds (Rode et al., 2015).

Applications De Recherche Scientifique

Iodocyclization and Synthesis

- 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole derivatives undergo a novel iodocyclization reaction, leading to the synthesis of various six- and five-membered compounds with potential applications in material science and pharmaceuticals (Rode et al., 2015).

Anticonvulsant and Antispastic Potential

- Certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles exhibit selective antagonism of strychnine-induced convulsions, suggesting their potential use as anticonvulsant and antispastic agents (Kane et al., 1994).

Quantum Mechanical and Biological Studies

- Anastrozole-based triazole analogues exhibit significant nonlinear optical, electronic, and biological properties, implying their usefulness in diverse applications like photodynamic therapy and enzyme inhibition (Al-Otaibi et al., 2020).

Cancer Research

- 1,2,4-Triazole derivatives bearing hydrazone moiety show significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Šermukšnytė et al., 2022).

Antioxidant and Antimicrobial Evaluation

- Some 1,2,4-triazole derivatives demonstrate notable antioxidant and slight antimicrobial activity, which could be explored for medical and agricultural applications (Baytas et al., 2012).

Physicochemical Properties and Biological Activity

- Various synthesized 1,2,4-triazole derivatives show promise for use as pesticides and medicinal drugs due to their inherent biological activities (Suhak et al., 2018).

Propriétés

IUPAC Name |

5-phenyl-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-2-8-15-11-12-10(13-14-11)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAHUXKIPLRPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NNC(=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)

methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)

![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)

![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)

![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)